molecular formula C32H23ClN8O14S4 B098793 Cibacron Brilliant Red 3B-A CAS No. 16480-43-6

Cibacron Brilliant Red 3B-A

Cat. No.: B098793
CAS No.: 16480-43-6
M. Wt: 907.3 g/mol
InChI Key: DBYVPGPABFOVCE-GLNSOGGISA-N
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Description

Cibacron Brilliant Red 3B-A (CAS 17681-50-4), also known as Reactive Red 4, is a triazine-based reactive dye with the molecular formula C₃₂H₁₉ClN₈Na₄O₁₄S₄ and an average molecular weight of 995.196 g/mol . It features a sulfonated aromatic backbone and a monochlorotriazine reactive group, enabling covalent bonding with hydroxyl or amino groups in substrates like cellulose . Key properties include:

  • Strong metal ion affinity: Facilitates complexation with Fe, Zn, and other metals, enhancing stability in catalytic processes .
  • Chromophoric structure: Extensive π-π stacking interactions contribute to vibrant color (λmax = 515 nm) and lightfastness .
  • Applications: Widely used in textile dyeing, chitosan quantification , and as a model pollutant in Fenton-like degradation studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cibacron Brilliant Red 3B-A involves the reaction of a polynuclear aromatic compound with monochlorotriazine. The reaction typically occurs under alkaline conditions, where the triazine ring reacts with the aromatic compound to form the dye. The process involves several steps, including diazotization, coupling, and chlorination .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents and catalysts to facilitate the reaction and achieve the desired product. The final product is then purified through filtration and crystallization .

Chemical Reactions Analysis

Types of Reactions: Cibacron Brilliant Red 3B-A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Determination of Chitosan Concentrations : CBR has been effectively used as a reagent for determining chitosan (CS) concentrations in solution. The interaction between CBR and CS leads to a bathochromic shift in absorbance to 570 nm, allowing for quantitative analysis. A study demonstrated that CBR forms micro- to nanometer-sized aggregates with CS, influencing its photophysical properties, such as emission at 600 nm and quenching at 360 nm .
Parameter Value
CBR Concentration0.075 g/L
Absorbance Shift570 nm
Emission Peak600 nm

Biology

  • Enzyme Inhibition Studies : CBR has shown significant potential in biological research, particularly as an inhibitor of phosphotransferase activity in yeast hexokinase. Studies indicate that the dye inhibits enzyme activity through active site inactivation, primarily driven by hydrophobic interactions . This property makes it valuable for investigating enzyme kinetics and mechanisms.

Medicine

  • Drug Delivery Systems : The ability of CBR to form strong covalent bonds with biological molecules has led to investigations into its use in drug delivery systems. Its reactivity can be harnessed to attach therapeutic agents to target cells, enhancing the efficacy of treatments .

Case Study 1: Colorimetric Method for Chitosan Analysis

In a study conducted by Hoffmann et al., CBR was employed to develop a colorimetric method for determining CS concentrations in pharmaceutical formulations. The method was validated through absorbance measurements and demonstrated linearity according to Beer’s law across various CS concentrations. This approach was noted for being simple, cost-effective, and fast .

Case Study 2: Inhibition of Yeast Hexokinase

Research highlighted the inhibitory effects of CBR on yeast hexokinase activity. The study utilized fluorescence spectroscopy to analyze the interaction between CBR and the enzyme, confirming that CBR effectively inhibited activity through specific binding interactions .

Mechanism of Action

Cibacron Brilliant Red 3B-A exerts its effects through the formation of covalent bonds with substrates. The triazine ring in the dye reacts with nucleophilic groups in the substrate, forming a stable covalent bond. This mechanism is particularly important in its application as a textile dye and in enzyme inhibition studies .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Triazine Dyes

Structural and Functional Differences

Compound Molecular Features Reactive Group λmax (nm) Key Applications
Cibacron Brilliant Red 3B-A C₃₂H₁₉ClN₈Na₄O₁₄S₄; sulfonic acid groups, triazine ring Monochlorotriazine 515 Textiles, chitosan assays, catalysis
Cibacron Brilliant Yellow 3G-P Larger sulfonated structure (exact formula not provided) Monochlorotriazine Not reported Biosorption studies (peat-based removal)
Cibacron Blue F3G-A Anthraquinone-triazine hybrid Monochlorotriazine ~620 Enzyme purification, protein binding
Reactive Blue 15 Polyaromatic sulfonate with dichlorotriazine Dichlorotriazine ~600 Textiles; reduced toxicity post-degradation
DYE-NC (Modified 3B-A) Nicotinic acid-modified triazine Quaternary pyridinium 522 Neutral-pH dyeing of cotton

Key Observations :

  • Reactive Group Variability: While 3B-A and 3G-P share monochlorotriazine groups, Reactive Blue 15 uses dichlorotriazine for higher reactivity .
  • Optical Properties : Structural modifications (e.g., DYE-NC) shift λmax due to electron-donating substituents .

Performance in Catalytic Degradation

This compound is a benchmark in Fenton-like degradation studies. Comparative data with other dyes:

Catalyst Dye Degradation Efficiency Conditions Reference
Fe₇₈Si₉B₁₃ amorphous alloy This compound ~95% in 60 min UV-Vis light, pH 3
FeMoSiB crystalline alloy Direct Blue 2B 25% (4× lower than amorphous counterpart) Similar conditions
ZnO nanoparticles Cibacron Brilliant Yellow 3G-P ~90% in 120 min Simulated solar light

Insights :

  • Catalyst-Dye Interaction : Fe-based alloys degrade 3B-A efficiently due to synergistic adsorption and radical generation .
  • Dye Stability : 3B-A’s metal-binding capacity may slow degradation compared to simpler dyes like Direct Blue 2B .

Toxicity and Environmental Impact

Post-degradation toxicity varies significantly:

  • This compound: Limited toxicity data, but its degradation byproducts are less toxic than Congo Red .
  • Cibacron Brilliant Yellow 3B-A : Becomes highly toxic after decolorization .
  • Reactive Blue 15: Non-toxic post-treatment .

Q & A

Basic Research Questions

Q. How can researchers analyze the molecular structure of Cibacron Brilliant Red 3B-A to understand its reactivity?

  • Methodological Answer: Use spectroscopic techniques (e.g., FTIR, NMR) to identify functional groups such as triazine rings and sulfonate groups. Chromatographic methods (HPLC) can confirm purity, while computational modeling (DFT) predicts π-π stacking interactions and metal-binding affinity . Structural analogs like C.I. Reactive Red 45 (CAS 12226-22-1) provide comparative insights into azo-triazine configurations .

Q. What experimental parameters are critical for quantifying adsorption efficiency of this compound in aqueous systems?

  • Methodological Answer: Optimize adsorbent dosage (e.g., 0.5–2.0 g/L), pH (3–9), initial dye concentration (50–200 mg/L), and contact time (10–240 min). Use Langmuir (monolayer adsorption) and Freundlich (heterogeneous surface) isotherms to model equilibrium data. UV-Vis spectroscopy at λmax ≈ 540 nm is standard for quantification .

Q. How does solvent polarity influence the solubility and reactivity of this compound in synthetic applications?

  • Methodological Answer: Test solubility in polar solvents (water, DMSO) versus non-polar solvents (hexane). Polar solvents enhance sulfonate group ionization, increasing electrostatic interactions with substrates. Hydrogen bonding with solvents like ethanol may reduce aggregation, improving reaction homogeneity .

Advanced Research Questions

Q. What mechanistic pathways explain the degradation of this compound in Fenton-like systems?

  • Methodological Answer: Under UV-vis light, Fe-based catalysts (e.g., amorphous Fe78Si9B13) generate hydroxyl radicals (•OH) via H2O2 activation. The triazine ring undergoes cleavage, forming intermediates like sulfophenyl-azo derivatives, confirmed via LC-MS. Control pH (2–4) and Fe<sup>2+</sup> concentration (0.1–1.0 mM) to optimize degradation efficiency (>90% in 60 min) .

Q. How do metal-ion interactions affect the stability and environmental persistence of this compound?

  • Methodological Answer: Conduct batch studies with transition metals (Cu<sup>2+</sup>, Fe<sup>3+</sup>). Chelation with metal ions stabilizes the dye but may reduce biodegradability. Use ICP-OES to quantify metal uptake and FTIR to identify binding sites (e.g., sulfonate or azo groups). Competitive adsorption with humic acids can alter complexation kinetics .

Q. How can researchers resolve contradictions in reported adsorption capacities across studies?

  • Methodological Answer: Standardize adsorbent characterization (BET surface area, pore size) and experimental conditions (ionic strength, temperature). Perform sensitivity analysis to identify dominant variables (e.g., pH shifts altering dye ionization). Cross-validate results using multiple isotherm models and error functions (e.g., RMSE) .

Q. Key Considerations for Experimental Design

  • Reproducibility: Document equipment specifications (e.g., Shimadzu UV-1800 spectrophotometer) and environmental controls (pH ±0.1, temperature ±1°C) per guidelines in .
  • Data Validation: Compare kinetic models (pseudo-first-order vs. pseudo-second-order) using R<sup>2</sup> >0.95 and χ<sup>2</sup> tests .
  • Ethical Reporting: Disclose conflicts (e.g., funding sources) and adhere to journal standards for supplementary data (e.g., Beilstein Journal guidelines) .

Properties

IUPAC Name

5-benzamido-3-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23ClN8O14S4/c33-30-37-31(34-18-6-9-20(10-7-18)56(44,45)46)39-32(38-30)35-19-8-11-24(58(50,51)52)22(14-19)40-41-27-25(59(53,54)55)13-17-12-21(57(47,48)49)15-23(26(17)28(27)42)36-29(43)16-4-2-1-3-5-16/h1-15,42H,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,34,35,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWONWYNZSWOYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23ClN8O14S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17681-50-4 (tetrasodium salt)
Record name Procion reactive red 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016480436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID201025217
Record name C.I. Reactive Red 4 parent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

907.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16480-43-6, 17681-50-4
Record name Procion reactive red 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016480436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[2-[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-4-hydroxy-, sodium salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Reactive Red 4 parent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium 5-(benzoylamino)-3-[[5-[[4-chloro-6-[(4-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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